10-Nitrolinoleic acid

説明

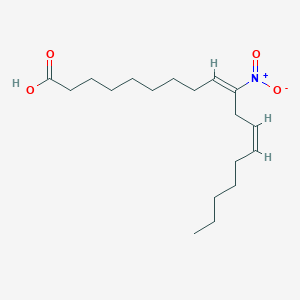

Structure

3D Structure

特性

IUPAC Name |

(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELVHAQTWXTCLY-XYWKCAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261386 | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Nitrolinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

774603-04-2 | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774603-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Nitrolinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 10-Nitrolinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of 10-nitrolinoleic acid (10-NO₂-LA). This nitro-fatty acid has garnered significant interest in the scientific community for its role as a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.

Synthesis of 10-Nitrolinoleic Acid

A stereocontrolled and regioselective synthesis of (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid has been developed, providing access to this specific isomer for biological and pharmacological studies. The most notable method is a convergent eight-step sequence.[1][2] The key step in this synthesis is a nitro aldol (B89426) (Henry) reaction.[1][2]

Synthetic Workflow

The overall synthetic strategy involves the coupling of two key fragments followed by functional group manipulations to yield the final product.

Caption: Stereocontrolled synthesis workflow for 10-Nitrolinoleic acid.

Experimental Protocols

Synthesis of (9E,12Z)-Methyl 10-nitrooctadeca-9,12-dienoate

To a solution of methyl 9-oxononanoate and (Z)-1-nitronon-3-ene in a suitable solvent, a base such as potassium tert-butoxide is added to catalyze the nitro aldol reaction, yielding a β-nitro alcohol intermediate. This intermediate is then subjected to dehydration conditions, often involving acetylation of the alcohol followed by elimination, to afford the α,β-unsaturated nitro compound, (9E,12Z)-methyl 10-nitrooctadeca-9,12-dienoate.[1]

Enzymatic Hydrolysis to 10-Nitrolinoleic Acid

The methyl ester is hydrolyzed using a lipase, such as Lipozyme TL 100 L, in an aqueous buffer system to yield the free fatty acid, (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid.[1] The product is then purified by silica (B1680970) gel column chromatography.[1]

Quantitative Data for Synthesis

| Step | Product | Yield (%) | Reference |

| 1 | (9E,12Z)-Methyl 10-nitrooctadeca-9,12-dienoate | Data not available | [1] |

| 2 | (9E,12Z)-10-Nitrooctadeca-9,12-dienoic Acid | 73% (for hydrolysis step) | [1] |

Structural Elucidation of 10-Nitrolinoleic Acid

The structure of 10-nitrolinoleic acid is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation Workflow

The process of confirming the chemical structure involves isolating the synthesized compound and analyzing it using various analytical methods to determine its connectivity and stereochemistry.

References

The In Vivo Biological Functions of 10-Nitrolinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is an endogenous signaling molecule formed from the nitration of linoleic acid. This nitro-fatty acid has emerged as a pleiotropic signaling mediator with significant therapeutic potential, primarily through its roles in modulating inflammatory responses, cellular redox status, and metabolic processes. This technical guide provides an in-depth overview of the in vivo biological functions of 10-NO₂-LA, focusing on its core signaling pathways, experimental validation, and quantitative effects observed in preclinical models.

Core Signaling Pathways

10-NO₂-LA exerts its biological effects predominantly through two key signaling pathways: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[1][2] Upon binding to PPARγ, 10-NO₂-LA induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

The activation of PPARγ by 10-NO₂-LA leads to a range of anti-inflammatory and metabolic effects. For instance, it can suppress the expression of pro-inflammatory cytokines and adhesion molecules, thereby attenuating inflammatory responses in vivo. Furthermore, its agonistic activity on PPARγ contributes to improved insulin (B600854) sensitivity and the regulation of lipid metabolism.

Keap1-Nrf2 Pathway Activation

10-NO₂-LA is an electrophilic molecule that can react with cysteine residues on the Keap1 protein. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The interaction of 10-NO₂-LA with Keap1 disrupts this process, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation of the Keap1-Nrf2 pathway is a key mechanism by which 10-NO₂-LA confers protection against oxidative stress and inflammation.[3]

Quantitative In Vivo Data

The following tables summarize quantitative data from in vivo studies investigating the effects of nitro-fatty acids, including 10-NO₂-LA and the structurally and functionally similar 10-nitro-oleic acid (10-NO₂-OA), in various animal models.

Table 1: Cardiovascular Effects in a Murine Model of Pulmonary Hypertension

Data from a study using a hypoxia-induced pulmonary hypertension mouse model, with subcutaneous infusion of 10-nitro-oleic acid (OA-NO₂).[4]

| Parameter | Control (Normoxia) | Hypoxia (Vehicle) | Hypoxia + OA-NO₂ (4 weeks) | Hypoxia + OA-NO₂ (2 weeks) |

| Right Ventricular Systolic Pressure (mmHg) | 22.8 ± 1.6 | 41.2 ± 1.8 | 29.9 ± 2.6 | 32.1 ± 1.8 |

| Right Ventricular Hypertrophy (RV/LV+S) | 23.1 ± 0.5% | 38.3 ± 1.2% | 29.0 ± 2.0% | 29.0 ± 2.0% |

| Systemic Arterial Blood Pressure (mmHg) | 71.15 ± 2.5 | 97.44 ± 1.82 | 98.21 ± 6.68 | 95.29 ± 4.21 |

Table 2: Cardioprotective Effects in a Murine Model of Myocardial Ischemia/Reperfusion

Data from a study investigating the effects of 10-nitro-oleic acid (OA-NO₂) in a mouse model of myocardial ischemia and reperfusion.[5]

| Parameter | Vehicle | OA-NO₂ |

| Infarct Area / Area at Risk (%) | 50.1 ± 8.7 | 27.6 ± 7.9 |

| Infarct Area / Left Ventricle (%) | 25.8 ± 7.7 | 14.4 ± 3.9 |

| Left Ventricular Ejection Fraction (%) | 22.1 ± 4.8 | 34.7 ± 5.1 |

| Serum TNFα (pg/mL) | ~150 | ~50 |

| Serum IL-6 (pg/mL) | ~1200 | ~400 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative in vivo experimental protocol adapted from studies on nitro-fatty acids.

Murine Model of Hypoxia-Induced Pulmonary Hypertension

1. Animal Model:

-

Male C57BL/6J mice, 8-10 weeks of age.[4]

2. Induction of Pulmonary Hypertension:

-

Mice are housed in a hypoxic chamber with an oxygen saturation of 10% for 28 days. Control animals are kept under normoxic conditions (21% oxygen).[4]

3. Administration of 10-Nitro-oleic Acid:

-

10-Nitro-oleic acid (OA-NO₂) is administered via subcutaneously implanted osmotic minipumps.[4]

-

The pumps are set to deliver a continuous infusion of OA-NO₂ at a specified dose (e.g., 1.04 nmol/g/h).[4]

-

Treatment can be initiated at the start of the hypoxic period or at a later time point to assess therapeutic effects.[4]

4. Outcome Measures:

-

Hemodynamic Assessment: Right ventricular systolic pressure is measured via right heart catheterization.[4]

-

Histological Analysis: Lung and heart tissues are collected for histological staining to assess vascular remodeling, fibrosis, and inflammation.[4]

-

Biochemical Analysis: Tissue homogenates and plasma samples are used to measure levels of inflammatory markers, oxidative stress indicators, and gene expression of relevant targets.[4]

Conclusion

10-Nitrolinoleic acid is a novel endogenous lipid mediator with significant potential for therapeutic applications in a range of diseases characterized by inflammation and oxidative stress. Its ability to potently activate both the PPARγ and Keap1-Nrf2 signaling pathways underscores its multifaceted mechanism of action. The quantitative in vivo data presented herein, derived from preclinical models, provide compelling evidence for its anti-inflammatory, cardioprotective, and metabolic benefits. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of 10-NO₂-LA in human diseases. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the promising biology of this unique signaling molecule.

References

- 1. pnas.org [pnas.org]

- 2. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro-linoleic acid inhibits vascular smooth muscle cell proliferation via the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 10-Nitrolinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO2-LA) is an endogenous signaling molecule formed from the nitration of linoleic acid by nitric oxide-derived species.[1][2] This nitrated fatty acid has emerged as a potent mediator in various physiological and pathophysiological processes, primarily through its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolism. Its electrophilic nature underpins its capacity to interact with and modify specific protein targets, leading to a cascade of downstream cellular responses.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action of 10-NO2-LA, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Signaling Pathways

The biological activities of 10-Nitrolinoleic acid are predominantly mediated through two major signaling pathways: the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

10-NO2-LA is a potent endogenous ligand and partial agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response.[1][6] Upon binding to PPARγ, 10-NO2-LA induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes.[1][7] This activation is specific, with 10-NO2-LA showing a higher affinity for PPARγ compared to other PPAR isoforms.[1] The interaction is crucial for many of its anti-inflammatory and metabolic effects.[1][4]

The potency of nitrolinoleic acid in activating PPARγ is influenced by the position of the nitro group. The following table summarizes the binding affinities and transcriptional activation potentials of different nitrolinoleic acid regioisomers.

| Ligand | IC50 for PPARγ Binding (µM) | EC50 for PPARγ Transcriptional Activation (µM) | Maximum PPARγ Activation (% of Rosiglitazone) |

| 9/10-NO2-LA | 0.41 | 0.41 | ~50% |

| 12-NO2-LA | 0.60 | 0.045 | Nearly full agonist activity |

| 13-NO2-LA | 0.58 | 0.62 | ~50% |

| Rosiglitazone (control) | 0.25 | 0.067 | 100% |

Data compiled from multiple sources.[6]

Caption: 10-NO2-LA activates the PPARγ signaling pathway.

Keap1-Nrf2 Pathway Modulation

10-NO2-LA is an electrophilic molecule that can react with nucleophilic cysteine residues on proteins.[3][5] One of its key targets is Keap1, a negative regulator of the transcription factor Nrf2.[3][8] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[9][10] By covalently modifying specific cysteine residues on Keap1, 10-NO2-LA disrupts the Keap1-Nrf2 interaction.[3][8] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[3][11]

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Nitro-linoleic acid inhibits vascular smooth muscle cell proliferation via the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELECTROPHILIC NITRO-FATTY ACIDS: ANTI-INFLAMMATORY MEDIATORS IN THE VASCULAR COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keap1/Nrf2 pathway activation leads to a repressed hepatic gluconeogenic and lipogenic program in mice on a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsartor.org [gsartor.org]

10-Nitrolinoleic Acid: A Technical Guide to its Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-NO₂-LA), an endogenous signaling molecule formed from the nitration of linoleic acid, has emerged as a potent modulator of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of 10-NO₂-LA. It details its interactions with key signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, alongside its inhibitory effects on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) cascade. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for investigating its bioactivity, and presents visual representations of the core signaling pathways involved.

Introduction

Nitro-fatty acids (NO₂-FAs) are endogenously produced electrophiles that are formed through nitric oxide (NO)- and nitrite (B80452) (NO₂⁻)-dependent reactions with unsaturated fatty acids.[1][2] These molecules act as signaling mediators with significant anti-inflammatory properties.[3][4] Among these, 10-nitrolinoleic acid, a specific regioisomer of nitrolinoleic acid, has garnered considerable attention for its therapeutic potential.[5][6] Its electrophilic nature allows it to interact with and modify key regulatory proteins, thereby modulating cellular signaling cascades involved in inflammation and oxidative stress.[2][7] This guide focuses on the well-documented anti-inflammatory pathways modulated by 10-NO₂-LA.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory actions of 10-nitrolinoleic acid are multifaceted, primarily revolving around the activation of protective pathways and the inhibition of pro-inflammatory signaling.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[8][9] Upon activation by ligands like 10-NO₂-LA, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins.[9][10] The activation of PPARγ by 10-NO₂-LA has been shown to be comparable to or even exceed that of synthetic agonists like rosiglitazone.[8] It is important to note that different regioisomers of nitrolinoleic acid exhibit varying potencies in activating PPARγ, with the 12-NO₂ isomer being the most potent.[11]

References

- 1. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELECTROPHILIC NITRO-FATTY ACIDS: ANTI-INFLAMMATORY MEDIATORS IN THE VASCULAR COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 10-Nitrolinoleic Acid in PPARγ Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-NO₂-LA), a nitrated derivative of linoleic acid, is an endogenous signaling molecule implicated in a variety of physiological processes. One of its key mechanisms of action is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of lipid metabolism, glucose homeostasis, and inflammation. This technical guide provides an in-depth analysis of the interaction between 10-NO₂-LA and PPARγ, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to 10-Nitrolinoleic Acid and PPARγ

Nitrated fatty acids, such as nitrolinoleic acid (LNO₂), are formed endogenously through nitric oxide-dependent oxidative reactions.[1] These molecules have emerged as a novel class of signaling mediators.[2] LNO₂ exists as a mixture of four regioisomers, with the nitro group positioned at carbon 9, 10, 12, or 13.[3][4] This guide will focus on the role of the 10-nitro isomer in the activation of PPARγ.

PPARγ is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[5] The downstream effects of PPARγ activation are extensive and include the regulation of adipogenesis, improvement of insulin (B600854) sensitivity, and anti-inflammatory responses.[6][7] While synthetic PPARγ agonists, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, are used clinically, there is significant interest in understanding the role of endogenous ligands like 10-NO₂-LA.[6]

Quantitative Analysis of 10-NO₂-LA and PPARγ Interaction

The interaction of 10-NO₂-LA with PPARγ has been quantified through various in vitro assays, primarily focusing on its binding affinity and its potency in activating gene transcription. It is important to note that many studies have evaluated a mixture of 9- and 10-NO₂-LA.

Table 1: Binding Affinity of Nitrolinoleic Acid Isomers to PPARγ

| Compound | IC₅₀ (µM) | Assay Type | Reference |

| 9/10-NO₂-LA Mixture | 0.41 - 0.60 | Competition Radioligand Binding Assay | [3][4] |

| 10-NO₂-LA | 0.22 | Competition with [³H]Rosiglitazone | [8] |

| 12-NO₂-LA | 0.41 | Competition Radioligand Binding Assay | [4][5] |

| 13-NO₂-LA | 0.44 | Competition Radioligand Binding Assay | [4][5] |

| Rosiglitazone (control) | 0.25 | Competition Radioligand Binding Assay | [3][4] |

| Linoleic Acid (control) | >100 | Competition Radioligand Binding Assay | [4] |

IC₅₀ represents the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Transcriptional Activation of PPARγ by Nitrolinoleic Acid Isomers

| Compound | EC₅₀ (µM) | Maximum Activation (% of Rosiglitazone) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | 9/10-NO₂-LA Mixture | 0.41 | ~50% (Partial Agonist) | Luciferase Reporter Gene Assay |[4] | | 12-NO₂-LA | 0.045 | Nearly Full Agonist | Luciferase Reporter Gene Assay |[3][4] | | 13-NO₂-LA | 0.62 | ~50% (Partial Agonist) | Luciferase Reporter Gene Assay |[4] | | Rosiglitazone (control) | 0.067 | 100% (Full Agonist) | Luciferase Reporter Gene Assay |[3][4] |

EC₅₀ is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.

These data indicate that while the 9/10-NO₂-LA mixture binds to PPARγ with an affinity comparable to the potent synthetic agonist rosiglitazone, it acts as a partial agonist in terms of transcriptional activation.[3][4] The 12-NO₂-LA isomer is notably the most potent activator among the nitrolinoleic acid regioisomers.[3][4][9]

Signaling Pathway of 10-NO₂-LA-Mediated PPARγ Activation

The activation of PPARγ by 10-NO₂-LA initiates a cascade of molecular events leading to changes in gene expression and cellular function. The generally accepted signaling pathway is depicted below.

In this pathway, 10-NO₂-LA enters the cell and translocates to the nucleus where it binds to the PPARγ-RXR heterodimer. This binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of target genes.[5] Downstream effects include the promotion of adipocyte differentiation and increased glucose uptake.[6][7] Some studies also suggest that nitro-fatty acids can covalently modify PPARγ, specifically at Cysteine 285, which may contribute to its activity as a partial agonist and selective modulator.[10][11]

Experimental Protocols

The quantitative data presented in this guide were obtained through specific and reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize the interaction between 10-NO₂-LA and PPARγ.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Recombinant Receptor: Purified, recombinant human PPARγ protein is used.[4]

-

Radioligand: A tritiated form of a high-affinity PPARγ agonist, such as [³H]Rosiglitazone, is used as the radioligand.[8]

-

Incubation: The PPARγ protein, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (10-NO₂-LA) are incubated together in a suitable buffer.

-

Separation: After incubation, the protein-bound radioligand is separated from the free radioligand. This can be achieved through methods like filtration or scintillation proximity assay.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is then determined from the resulting sigmoidal curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Detailed Methodology:

-

Cell Line: A suitable mammalian cell line, such as HEK293, COS-7, or CV-1, is used.[12][13]

-

Plasmids: The cells are transiently co-transfected with three plasmids:

-

An expression vector containing the full-length cDNA for human PPARγ.[14]

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of the PPRE.[13]

-

A control vector expressing a different reporter, such as Renilla luciferase, to normalize for transfection efficiency.[12]

-

-

Treatment: After transfection, the cells are treated with various concentrations of the test compound (10-NO₂-LA) or a positive control (e.g., rosiglitazone).[15]

-

Cell Lysis: Following an incubation period, the cells are lysed to release the expressed luciferase enzymes.

-

Luminescence Measurement: The activity of both Firefly and Renilla luciferase is measured using a luminometer after the addition of their respective substrates.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to a vehicle control is calculated, and the EC₅₀ value is determined from the dose-response curve.[15]

Conclusion and Future Directions

10-Nitrolinoleic acid is a physiologically relevant, endogenous partial agonist of PPARγ. While its binding affinity is comparable to synthetic full agonists, its ability to activate transcription is more modest. This characteristic may be advantageous, potentially offering a more nuanced modulation of PPARγ activity with a reduced risk of the side effects associated with full agonists. The covalent modification of PPARγ by 10-NO₂-LA is an area that warrants further investigation to fully elucidate its impact on receptor function and downstream signaling.

For drug development professionals, the structure of 10-NO₂-LA and its regioisomers provides a valuable scaffold for the design of novel selective PPARγ modulators (SPPARMs). Future research should focus on the distinct signaling pathways activated by different LNO₂ isomers and their potential for therapeutic intervention in metabolic and inflammatory diseases. A deeper understanding of the interplay between endogenous ligands and nuclear receptors like PPARγ will undoubtedly pave the way for the development of more targeted and effective therapies.

References

- 1. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid transduction of nitric oxide signaling: Nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential potencies of naturally occurring regioisomers of nitrolinoleic acid in PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nitrolinoleic acid: An endogenous peroxisome proliferator-activated receptor γ ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of 10-Nitrolinoleic Acid and the Keap1/Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenously produced electrophilic fatty acids, such as 10-nitrolinoleic acid (10-LNO2), are emerging as critical signaling molecules in cellular defense mechanisms against oxidative and inflammatory stress. A primary target of these nitro-fatty acids is the Keap1/Nrf2 signaling pathway, a master regulator of antioxidant and cytoprotective gene expression. This technical guide provides an in-depth exploration of the molecular interactions between 10-LNO2 and the Keap1/Nrf2 axis, detailing the mechanism of Nrf2 activation, and presenting key experimental methodologies for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of targeting this pathway.

Introduction: The Keap1/Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2.

Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues within Keap1 are modified, leading to a conformational change in the Keap1 protein. This disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation and allowing it to accumulate and translocate to the nucleus.[1][2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis.[3]

10-Nitrolinoleic Acid: An Endogenous Nrf2 Activator

10-Nitrolinoleic acid (10-LNO2) is a nitrated derivative of the essential fatty acid, linoleic acid. It is formed endogenously through non-enzymatic reactions involving nitric oxide (•NO) and its derivatives.[4][5][6] As an electrophilic molecule, 10-LNO2 can react with nucleophilic residues in proteins, thereby modulating their function.

The primary mechanism by which 10-LNO2 activates the Nrf2 pathway is through the direct alkylation of reactive cysteine residues on Keap1.[4] Studies on the closely related nitro-oleic acid (OA-NO2) have identified several key cysteine residues in Keap1 that are targeted, including Cys273 and Cys288.[7] This covalent modification of Keap1 by 10-LNO2 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-driven gene expression.[1][3]

Quantitative Analysis of Nrf2 Activation by Nitrolinoleic Acid

Precise quantitative data for the activation of the Nrf2 pathway specifically by the 10-nitro isomer of linoleic acid is limited in the available literature. However, studies on total nitrolinoleic acid (a mixture of isomers including 10-LNO2) and nitro-oleic acid provide valuable insights into the concentration-dependent effects.

| Compound | Assay | Cell Line | Key Findings | Reference |

| Total Nitrolinoleic Acid (NO2-LA) | ARE-Luciferase Reporter Assay | MCF7 | Concentration-dependent activation of ARE-driven transcription. | [3] |

| 12-Nitrolinoleic Acid (12-NO2-LA) | ARE-Luciferase Reporter Assay | MCF7 | Significant activation of ARE/Nrf2-driven transcription observed at concentrations ≥ 3 μM. | [3][5] |

| 9/10-Nitro-oleic Acid (9/10-NO2-OA) | ARE-Luciferase Reporter Assay | MCF7 | More potent inducer of ARE-driven transcription compared to total NO2-LA. | [3] |

| 9-Nitro-oleic Acid (9-OA-NO2) | ARE-Luciferase Reporter Assay | More potent ARE inducer than 10-nitro-oleic acid. | [7] | |

| 10-Nitrolinoleic Acid (10-NO2LA) | Nrf2 Nuclear Translocation | Bone marrow cells | Induced Nrf2 nuclear translocation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between 10-LNO2 and the Keap1/Nrf2 pathway.

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by a test compound.

-

Principle: A fluorescently labeled Nrf2 peptide is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When an inhibitor (e.g., 10-LNO2) displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a low FP signal.

-

Detailed Methodology:

-

Reagents: Purified Keap1 protein, fluorescently labeled Nrf2 peptide (containing the ETGE motif), assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

-

Procedure: a. In a 384-well black plate, add 10 µL of the fluorescently labeled Nrf2 peptide (e.g., 20 nM final concentration). b. Add 10 µL of Keap1 protein (e.g., 40 nM final concentration). c. Add 10 µL of 10-LNO2 at various concentrations (e.g., 0.1 to 100 µM). For the control, add vehicle (e.g., DMSO). d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a FITC label).

-

Data Analysis: Calculate the percentage of inhibition at each concentration of 10-LNO2 and determine the IC50 value.

-

Antioxidant Response Element (ARE) Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Detailed Methodology:

-

Cell Culture and Transfection: a. Plate cells (e.g., HepG2 or MCF7) in a 96-well white, clear-bottom plate. b. Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: a. After 24 hours, replace the medium with fresh medium containing various concentrations of 10-LNO2 (e.g., 0.1 to 50 µM). Include a vehicle control. b. Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure firefly luciferase activity using a luminometer after adding the luciferase substrate. c. Measure Renilla luciferase activity for normalization.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.

-

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Principle: Cells are treated with a test compound, fixed, and then stained with an antibody specific for Nrf2. A fluorescent secondary antibody is used for visualization by microscopy. Nuclear counterstaining allows for the assessment of Nrf2 localization.

-

Detailed Methodology:

-

Cell Culture and Treatment: a. Grow cells on glass coverslips in a 24-well plate. b. Treat the cells with 10-LNO2 (e.g., 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.

-

Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour. b. Incubate with a primary antibody against Nrf2 overnight at 4°C. c. Wash with PBST. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. e. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Visualize the cells using a fluorescence microscope. c. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

Caption: The Keap1/Nrf2 signaling pathway and its modulation by 10-Nitrolinoleic Acid.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the effects of 10-LNO2.

Discussion and Future Directions

The activation of the Keap1/Nrf2 pathway by 10-LNO2 represents a significant endogenous mechanism for cellular protection against oxidative stress and inflammation. The electrophilic nature of 10-LNO2 allows it to directly interact with and modulate the function of the master regulator, Keap1, leading to a robust antioxidant response.

For drug development professionals, understanding this interaction provides a foundation for the design of novel therapeutics that mimic the action of 10-LNO2. Such compounds could offer a targeted approach to upregulating the body's own defense mechanisms in a variety of diseases characterized by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions.

Future research should focus on obtaining more precise quantitative data for the various isomers of nitrolinoleic acid to better understand their structure-activity relationships. Furthermore, in vivo studies are crucial to validate the therapeutic potential of 10-LNO2 and its derivatives in relevant disease models. The development of stable, orally bioavailable mimetics of 10-LNO2 will be a key step in translating these basic science discoveries into clinically effective therapies.

Conclusion

10-Nitrolinoleic acid is a potent endogenous activator of the Keap1/Nrf2 signaling pathway. Its mechanism of action, involving the direct alkylation of Keap1, leads to the stabilization and nuclear translocation of Nrf2, and the subsequent transcription of a suite of cytoprotective genes. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule and the pathway it regulates. The continued investigation of 10-LNO2 and its mimetics holds great promise for the development of novel therapies for a range of oxidative stress-related diseases.

References

- 1. pnas.org [pnas.org]

- 2. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rke.abertay.ac.uk [rke.abertay.ac.uk]

- 4. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Induction of Heme Oxygenase-1 by 10-Nitrolinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of Heme Oxygenase-1 (HO-1) by 10-Nitrolinoleic acid (LNO2), a nitrated fatty acid with significant anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of HO-1 Induction by 10-Nitrolinoleic Acid

10-Nitrolinoleic acid is a potent inducer of HO-1 expression at both the mRNA and protein levels. The following tables summarize the dose-dependent and time-course effects of LNO2 on HO-1 induction in human aortic endothelial cells (HAEC), as well as its effects in other model systems.

Table 1: Dose-Dependent Induction of HO-1 by 10-Nitrolinoleic Acid in Human Aortic Endothelial Cells (HAEC)

| Concentration of LNO2 | HO-1 mRNA Induction (Fold Increase over Basal) | HO-1 Protein Induction (Fold Increase over Basal) |

| 1 µM | ~8-fold[1] | ~2-fold[1] |

| 5 µM | ~50-fold[1] | ~5-fold[1] |

| 10 µM | ~70-fold[1] | ~15-fold[1] |

Data based on 4-hour incubation for mRNA and 16-hour incubation for protein analysis.

Table 2: Time-Course of HO-1 Induction by 10 µM 10-Nitrolinoleic Acid in HAEC

| Time Point | HO-1 mRNA Induction (Fold Increase over Basal) | HO-1 Protein Induction (Fold Increase over Basal) |

| 4 hours | Maximal induction observed[2] | - |

| 12 hours | - | Maximal induction observed[2] |

| 16 hours | - | Sustained high levels[1] |

Table 3: Comparative HO-1 Induction in Other Model Systems

| Model System | LNO2 Concentration | HO-1 Protein Induction (Fold Increase over Basal) |

| Rat Aortic Segments (ex vivo) | 25 µM | ~40-fold[3] |

Signaling Pathways of LNO2-Mediated HO-1 Induction

The induction of HO-1 by 10-Nitrolinoleic acid is a multi-faceted process involving both Nrf2-dependent and Nrf2-independent signaling cascades. It is noteworthy that this induction occurs independently of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway[1][3].

Nrf2-Dependent Pathway: 10-Nitrolinoleic acid, being an electrophilic molecule, can directly interact with Keap1, the cytosolic repressor of Nrf2[4][5]. This interaction, likely through nitroalkylation of key cysteine residues on Keap1, disrupts the Keap1-Nrf2 complex. This disruption prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its stabilization and nuclear translocation[5][6]. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter region of the HO-1 gene, thereby initiating its transcription[5].

Nrf2-Independent Pathway: Evidence suggests that LNO2 can also induce HO-1 in an Nrf2-independent manner[4][7]. This pathway involves the interplay of several transcription factors and response elements within the human HO-1 promoter. Specifically, the synergistic action of the cAMP-response element (CRE), Activator Protein-1 (AP-1), and E-box sequences is crucial[4][7]. LNO2 treatment promotes the binding of CREB-1 to the CRE and E-box regions of the HO-1 promoter[7]. Furthermore, LNO2 can induce interactions between the distal CRE-containing region and the proximal E-box-containing region of the promoter, suggesting a chromatin looping mechanism that facilitates transcriptional activation[7].

It has also been noted that while LNO2 can induce HO-1 in Nrf2-deficient mouse embryonic fibroblasts (MEFs), the induction is less pronounced compared to wild-type cells, indicating that the Nrf2-dependent pathway still plays a significant role[4].

The following diagram illustrates the key signaling pathways involved in the induction of HO-1 by 10-Nitrolinoleic acid.

Caption: Signaling pathways of HO-1 induction by 10-Nitrolinoleic acid.

Experimental Protocols

This section provides a general outline of the key experimental protocols used to investigate the induction of HO-1 by 10-Nitrolinoleic acid.

3.1. Cell Culture and Treatment

-

Cell Line: Human Aortic Endothelial Cells (HAEC) are a commonly used cell line for these studies.

-

Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to reach a certain confluency (e.g., 80-90%). The cells are then treated with varying concentrations of 10-Nitrolinoleic acid (e.g., 1, 5, 10 µM) or vehicle control for specified time periods (e.g., 4, 12, 16 hours).

3.2. RNA Isolation and Northern Blot Analysis for HO-1 mRNA

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.

-

Northern Blotting:

-

An equal amount of total RNA (e.g., 10-20 µg) from each sample is denatured and separated by electrophoresis on a formaldehyde-agarose gel.

-

The separated RNA is transferred to a nylon membrane and cross-linked.

-

The membrane is prehybridized and then hybridized with a radiolabeled cDNA probe specific for human HO-1.

-

After washing to remove unbound probe, the membrane is exposed to X-ray film to visualize the HO-1 mRNA bands.

-

The membrane is often stripped and re-probed with a probe for a housekeeping gene (e.g., GAPDH) to ensure equal RNA loading.

-

Densitometry is used to quantify the band intensities and determine the fold change in HO-1 mRNA expression.

-

3.3. Protein Extraction and Western Blot Analysis for HO-1 Protein

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit.

-

Western Blotting:

-

Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for HO-1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is typically stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH).

-

Densitometric analysis is performed to quantify the HO-1 protein levels relative to the loading control.

-

3.4. HO-1 Promoter-Luciferase Reporter Assay

-

Plasmid Constructs: A luciferase reporter plasmid containing the human HO-1 promoter region (e.g., a -4.5 kb fragment) is used.

-

Transfection: HAECs are transiently transfected with the HO-1 promoter-luciferase construct and a control plasmid (e.g., a Renilla luciferase construct for normalization) using a suitable transfection reagent.

-

Treatment and Luciferase Assay: After transfection, the cells are treated with 10-Nitrolinoleic acid or vehicle. Cell lysates are then prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.

The following diagram provides a workflow for a typical experiment investigating LNO2-mediated HO-1 induction.

Caption: Experimental workflow for studying HO-1 induction by LNO2.

Conclusion

10-Nitrolinoleic acid is a potent inducer of the cytoprotective enzyme Heme Oxygenase-1. This induction is mediated by a complex network of signaling pathways, including both Nrf2-dependent and Nrf2-independent mechanisms, and is independent of PPARγ activation. The robust upregulation of HO-1 by LNO2 underscores its therapeutic potential in inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and cellular signaling.

References

- 1. Fatty acid transduction of nitric oxide signaling: Nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. Fatty acid transduction of nitric oxide signaling: nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human haem oxygenase-1 induction by nitro-linoleic acid is mediated by cAMP, AP-1 and E-box response element interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro-linoleic acid inhibits vascular smooth muscle cell proliferation via the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human haem oxygenase-1 induction by nitro-linoleic acid is mediated by cAMP, AP-1 and E-box response element interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of 10-Nitrolinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-LNO₂), an endogenous signaling molecule formed through nitric oxide-dependent reactions, has emerged as a pleiotropic regulator of cellular function with significant therapeutic potential. Its bioactivity is primarily attributed to its electrophilic nature, enabling it to interact with and modulate a diverse array of cellular targets. This technical guide provides a comprehensive overview of the known molecular targets of 10-LNO₂, with a focus on its interactions with key signaling pathways implicated in inflammation, oxidative stress, and metabolism. We present a detailed summary of quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action: Electrophilic Signaling

The primary mechanism through which 10-LNO₂ exerts its biological effects is via nitroalkylation , a form of Michael addition. The nitroalkene moiety of 10-LNO₂ acts as an electrophile, readily reacting with nucleophilic amino acid residues, predominantly cysteine and to a lesser extent histidine, on target proteins.[1][2][3] This reversible post-translational modification can alter protein conformation, activity, and protein-protein interactions, thereby modulating downstream signaling cascades.[1][4][5]

Key Cellular Targets and Signaling Pathways

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

10-LNO₂ is a potent endogenous ligand and partial agonist for the nuclear receptor PPARγ.[6][7][8] Activation of PPARγ by 10-LNO₂ leads to the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and the suppression of inflammatory responses.[6][8] Notably, the different regioisomers of nitrolinoleic acid exhibit varying potencies for PPARγ activation, with the 12-nitro isomer being the most potent.[9]

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ~133 nM | [6][8] |

| EC₅₀ (Transcription Activation) | 0.045 µM (for 12-NO₂-LA) | [9] |

| IC₅₀ (Radioligand Binding) | 0.41–0.60 µM | [9] |

A common method to assess PPARγ activation is the luciferase reporter gene assay.[7][8]

-

Cell Culture and Transfection: CV-1 cells are cultured and transiently co-transfected with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region. A GFP expression plasmid is often co-transfected to normalize for transfection efficiency.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of 10-LNO₂ or a vehicle control.

-

Luciferase Assay: Following a 24-hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to GFP expression, and the fold change in reporter gene expression relative to the vehicle control is calculated.

Keap1/Nrf2 Antioxidant Response Pathway

10-LNO₂ is a potent activator of the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[2][10][11] 10-LNO₂ directly modifies specific cysteine residues on Keap1, the negative regulator of Nrf2.[4][11] This nitroalkylation disrupts the Keap1-Nrf2 complex, inhibiting the proteasomal degradation of Nrf2.[2][10] Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[10][12][13][14] This activation is independent of Keap1 Cys151, a target for many other electrophiles.[4][11]

Caption: 10-LNO₂ activates the Keap1/Nrf2 pathway via nitroalkylation.

-

Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) or other suitable cell types are grown on coverslips and treated with 10-LNO₂ for various time points.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like Hoechst 33342.

-

Microscopy: Coverslips are mounted, and images are acquired using a fluorescence microscope.

-

Analysis: The nuclear and cytoplasmic fluorescence intensity of Nrf2 is quantified to determine the extent of nuclear translocation.

Inhibition of the NF-κB Inflammatory Pathway

10-LNO₂ exerts potent anti-inflammatory effects by directly inhibiting the NF-κB signaling pathway.[10][15] This inhibition is achieved through the direct nitroalkylation of the p65 subunit of NF-κB.[15] This covalent modification prevents the binding of NF-κB to its DNA consensus sequence, thereby repressing the transcription of pro-inflammatory genes such as those encoding for cytokines and adhesion molecules.[15] This mechanism of action is independent of PPARγ activation and HO-1 induction.[15]

Caption: 10-LNO₂ inhibits NF-κB signaling via direct p65 nitroalkylation.

-

Nuclear Extract Preparation: Macrophages or endothelial cells are stimulated with an inflammatory agent (e.g., LPS or TNF-α) in the presence or absence of 10-LNO₂. Nuclear extracts are then prepared.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film or imaged to visualize the DNA-protein complexes. A decrease in the shifted band in the presence of 10-LNO₂ indicates inhibition of DNA binding.

Other Direct Protein Targets

The electrophilic nature of 10-LNO₂ allows it to interact with a range of other proteins, often leading to functional inhibition through the modification of critical cysteine residues.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 10-LNO₂ inhibits GAPDH activity by nitroalkylating its catalytic cysteine residue (Cys-149).[1]

-

Calcineurin: While studies have focused on the related nitro-oleic acid, it is plausible that 10-LNO₂ also targets and inhibits the phosphatase activity of calcineurin, a key enzyme in T-cell activation, by modifying its Cys372 residue.[16][17] This would lead to the suppression of the NFAT signaling pathway.[16]

| Parameter | Value | Reference |

| IC₅₀ | ~3 µM | [1] |

Summary and Future Directions

10-Nitrolinoleic acid is a multifaceted signaling molecule that exerts its biological effects through the modulation of multiple cellular targets. Its ability to activate PPARγ, induce the Keap1/Nrf2 antioxidant response, and inhibit NF-κB-mediated inflammation underscores its therapeutic potential for a variety of diseases characterized by inflammation and oxidative stress. The core mechanism of action, covalent but reversible nitroalkylation, provides a unique mode of regulating protein function.

Future research should focus on a more comprehensive proteomic-level identification of 10-LNO₂ targets to fully elucidate its cellular interactome. Further investigation into the in vivo relevance of these interactions and the development of more specific synthetic analogs will be crucial for translating the therapeutic promise of 10-LNO₂ into clinical applications.

Caption: A generalized workflow for the validation of 10-LNO₂ cellular targets.

References

- 1. Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro-fatty acids: electrophilic signaling molecules in plant physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein modifications by electrophilic lipoxidation products: adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro-linoleic acid inhibits vascular smooth muscle cell proliferation via the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid transduction of nitric oxide signaling: nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsartor.org [gsartor.org]

- 14. Fatty acid transduction of nitric oxide signaling: Nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

Physiological Concentrations of 10-Nitrolinoleic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO2-LA) is an endogenous signaling molecule generated from the nitration of linoleic acid by nitric oxide-derived species. This nitro-fatty acid has emerged as a potent regulator of various physiological and pathophysiological processes, primarily through its ability to modulate gene expression and cellular signaling pathways. Its actions are often mediated by the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the induction of cytoprotective genes via the Nrf2/Keap1 pathway. Understanding the physiological and pathological concentrations of 10-NO2-LA is crucial for elucidating its biological roles and for the development of novel therapeutics targeting its signaling pathways. This guide provides a comprehensive overview of the reported physiological concentrations of 10-NO2-LA, detailed experimental protocols for its quantification, and a summary of its key signaling mechanisms.

Data Presentation: Physiological Concentrations of 10-Nitrolinoleic Acid

The concentration of 10-nitrolinoleic acid has been measured in various biological matrices, revealing a dynamic range that is influenced by health and disease states.

Table 1: Concentrations of Nitrolinoleic Acid (NO2-LA) in Human Biological Samples

| Biological Matrix | Condition | Concentration Range | Notes |

| Plasma (free) | Healthy | 79 ± 35 nM[1] | Measured by LC-MS/MS. |

| Plasma (esterified) | Healthy | 550 nM[2][3] | Represents the major fraction of NO2-LA in circulation. |

| Red Blood Cells | Healthy | ~500 nM[4] | |

| Urine | Healthy | 9.9 ± 4.0 pmol/mg creatinine | Indicates renal excretion of NO2-LA and its metabolites. |

| Plasma | Ischemic Heart Disease | Comparable to healthy controls (3 ± 1 nM vs 3.2 ± 1.7 nM) |

Table 2: Concentrations of Nitrolinoleic Acid (NO2-LA) in Animal Models

| Species | Tissue/Condition | Concentration/Dose | Observed Effect |

| Rat | Lungs (in vivo) | 2.6 mg/kg LNO2 (i.p.) | Increased HO-1 mRNA and protein.[5] |

| Rat | Aortic segments (ex vivo) | 25 µM LNO2 | 40-fold induction of HO-1 protein.[6] |

| Mouse | Kidney (Ischemia-Reperfusion) | 500µg/kg NO2-OA | Attenuated renal injury.[7] |

| Mouse | Lung (Hypoxia-Induced Pulmonary Hypertension) | OA-NO2 attenuated increase in right ventricular systolic pressure.[8] | |

| Mouse | Atherosclerotic plaques (ApoE-/-) | Subcutaneously administered nitro-oleic acid reduced atherosclerotic lesion formation.[9] |

Experimental Protocols

Accurate quantification of 10-NO2-LA is critical for research in this field. The following sections provide detailed methodologies for its extraction and analysis.

Protocol 1: Extraction of 10-Nitrolinoleic Acid from Plasma

This protocol is adapted from methodologies described for the analysis of nitrated fatty acids in human plasma.[1][10]

Materials:

-

Human plasma collected in EDTA tubes

-

Methanol (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Internal Standard (e.g., ¹³C-labeled 10-NO2-LA)

-

Diethyl ether

-

Formic acid

-

Nitrogen gas

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 1 mL of plasma, add a known amount of the internal standard.

-

Protein Precipitation: Add 2 mL of a 1:1 (v/v) solution of methanol:chloroform containing 0.01% BHT. Vortex vigorously for 1 minute.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of water. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Second Extraction: Repeat the extraction of the remaining aqueous phase with 2 mL of chloroform. Combine the organic phases.

-

Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of 10-Nitrolinoleic Acid from Tissue

This protocol provides a general framework for the extraction of lipids, including 10-NO2-LA, from tissue samples.[11][12]

Materials:

-

Tissue sample (e.g., heart, liver, kidney, lung)

-

Liquid nitrogen

-

Mortar and pestle

-

Homogenizer

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Internal Standard (e.g., ¹³C-labeled 10-NO2-LA)

-

Saline solution (0.9% NaCl)

-

Nitrogen gas

-

Vortex mixer

-

Centrifuge

Procedure:

-

Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Sample Weighing: Weigh approximately 100 mg of the powdered tissue into a homogenization tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the tissue powder.

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to the tissue powder.

-

Homogenize the sample thoroughly on ice.

-

Add 0.2 volumes of 0.9% saline solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

-

Organic Phase Collection: Carefully collect the lower organic phase and transfer it to a new tube.

-

Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in Protocol 1 (steps 7 and 8).

Protocol 3: Quantification by LC-MS/MS

The following are typical parameters for the analysis of 10-NO2-LA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10][13]

Liquid Chromatography (LC) Parameters:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over a run time of 20-30 minutes to elute the lipids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

10-NO2-LA: m/z 324 -> m/z 46 (for the nitro group)

-

Internal Standard (e.g., ¹³C₁₈-10-NO2-LA): m/z 342 -> m/z 46

-

-

Collision Energy: Optimized for the specific instrument and transition.

Signaling Pathways and Mechanisms

10-Nitrolinoleic acid exerts its biological effects through multiple signaling pathways, often exhibiting crosstalk and complex regulatory networks.

PPARγ Activation

10-NO2-LA is a potent endogenous ligand for PPARγ.[2][3] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Figure 1: 10-NO2-LA activates the PPARγ signaling pathway.

Nrf2/Keap1 Pathway Activation

10-NO2-LA can activate the Nrf2/Keap1 pathway, a critical regulator of the antioxidant response.[14][15] 10-NO2-LA is thought to react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter of target genes, inducing the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

References

- 1. mdpi.com [mdpi.com]

- 2. Human haem oxygenase-1 induction by nitro-linoleic acid is mediated by cAMP, AP-1 and E-box response element interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrolinoleic acid: An endogenous peroxisome proliferator-activated receptor γ ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid transduction of nitric oxide signaling: Nitrolinoleic acid potently activates endothelial heme oxygenase 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid transduction of nitric oxide signaling: nitrolinoleic acid mediates protective effects through regulation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gsartor.org [gsartor.org]

- 7. researchgate.net [researchgate.net]

- 8. Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 12. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 13. Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]

10-Nitrolinoleic Acid in Different Biological Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is a nitrated fatty acid endogenously produced through nitric oxide (•NO)-dependent pathways. It belongs to a class of lipid-derived signaling mediators that have garnered significant interest due to their pleiotropic anti-inflammatory and cytoprotective effects. As a potent signaling molecule, understanding its distribution and concentration in various biological tissues is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on 10-NO₂-LA distribution, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Data Presentation: Quantitative Distribution of 10-Nitrolinoleic Acid

The concentration of 10-nitrolinoleic acid and its isomers (collectively referred to as LNO₂) has been quantified in several human biological tissues, primarily in blood components and urine. The following tables summarize the available quantitative data from healthy individuals.

| Biological Matrix | Analyte | Concentration | Reference |

| Human Plasma | Free LNO₂ | 79 ± 35 nM | [1] |

| Human Plasma | Esterified LNO₂ | 550 ± 275 nM | [1] |

| Human Plasma | Total LNO₂ (Free + Esterified) | 630 ± 240 nM | [1] |

| Human Red Blood Cells | Free LNO₂ | 50 ± 17 pmol/ml packed cells | [1] |

| Human Red Blood Cells | Esterified LNO₂ | 199 ± 104 pmol/ml packed cells | [1] |

| Human Red Blood Cells | Total LNO₂ (Free + Esterified) | 249 ± 104 pmol/ml packed cells | [1] |

| Human Urine | Free Nitroalkenes (including LNO₂ metabolites) | 9.9 ± 4.0 pmol/mg creatinine | [2] |

Note: Concentrations can vary based on analytical methods, and the health status of the individuals.

While data for other tissues such as the heart and adipose tissue are still emerging, studies have shown that dietary intake of linoleic acid, the precursor of 10-NO₂-LA, significantly influences its concentration in adipose tissue[3][4]. The presence and functional implications of 10-NO₂-LA in vascular endothelium have also been a subject of intense research[5][6].

Experimental Protocols

Accurate quantification of 10-NO₂-LA in biological matrices is challenging due to its low abundance and potential for artifactual formation. The most common and reliable methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of 10-Nitrolinoleic Acid from Human Plasma

This protocol is a synthesis of commonly used methods for the extraction of nitrated fatty acids from plasma for LC-MS/MS analysis.

Materials:

-

Human plasma collected in EDTA-containing tubes

-

Methanol (B129727) (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Internal standard (e.g., ¹³C-labeled 10-NO₂-LA)

-

Vortex mixer

-

Centrifuge (capable of 4°C)

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice. To 500 µL of plasma, add the internal standard to a final concentration of 100 nM.

-

Protein Precipitation: Add 2 mL of methanol containing 0.1% acetic acid and 0.01% BHT. Vortex vigorously for 1 minute to precipitate proteins.

-

Lipid Extraction: Add 4 mL of diethyl ether. Vortex for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

-

Collection of Organic Phase: Carefully collect the upper organic layer and transfer it to a clean tube.

-